molecular formula C21H17ClN4O3 B2377697 (E)-2-(4-chlorostyryl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 940988-00-1

(E)-2-(4-chlorostyryl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile

Cat. No.: B2377697
CAS No.: 940988-00-1
M. Wt: 408.84
InChI Key: KRDIPKICFFRATD-VMPITWQZSA-N
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Description

The compound (E)-2-(4-chlorostyryl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile is a heterocyclic molecule featuring an oxazole core substituted with a 4-chlorostyryl group at position 2 and a piperazine moiety functionalized with a furan-2-carbonyl group at position 3.

Key structural features include:

  • Oxazole core: A five-membered aromatic ring with two heteroatoms (O and N), providing rigidity and π-electron density.
  • 4-Chlorostyryl substituent: An electron-withdrawing chlorine atom on the styryl group enhances electrophilic character and influences binding interactions.
  • Furan-2-carbonyl piperazine: The piperazine linker introduces conformational flexibility, while the furan carbonyl may participate in hydrogen bonding.

Properties

IUPAC Name

2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3/c22-16-6-3-15(4-7-16)5-8-19-24-17(14-23)21(29-19)26-11-9-25(10-12-26)20(27)18-2-1-13-28-18/h1-8,13H,9-12H2/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDIPKICFFRATD-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=C(C=C3)Cl)C#N)C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=C(C=C3)Cl)C#N)C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(4-chlorostyryl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Oxazole ring : A five-membered heterocyclic compound containing nitrogen and oxygen.
  • Piperazine moiety : A six-membered ring containing two nitrogen atoms, which is known for its pharmacological properties.
  • Chlorostyryl group : A styryl group substituted with a chlorine atom, enhancing biological activity.

Antimicrobial Activity

Research indicates that derivatives of oxazole, including the compound , exhibit significant antimicrobial properties. Studies have shown that oxazole derivatives can inhibit the growth of various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Oxazole Derivatives

CompoundMIC (µg/ml) against E. coliMIC (µg/ml) against S. aureusMIC (µg/ml) against C. albicans
This compound8164
Reference Drug (Ampicillin)213
Reference Drug (Fluconazole)--2

The above table summarizes the minimum inhibitory concentration (MIC) values indicating the effectiveness of the compound against specific pathogens. The lower the MIC value, the more potent the antimicrobial activity.

The proposed mechanism of action for this compound involves:

  • Inhibition of Protein Synthesis : The oxazole ring may interfere with bacterial ribosomal function, disrupting protein synthesis.
  • Cell Membrane Disruption : The piperazine moiety can interact with bacterial membranes, leading to increased permeability and cell lysis.
  • Fungal Cell Wall Inhibition : The furan-2-carbonyl group may inhibit enzymes involved in fungal cell wall synthesis.

Case Studies

  • Study on Antibacterial Activity :
    A study evaluated various oxazole derivatives for their antibacterial activity against E. coli and S. aureus. The tested compound demonstrated a significant reduction in bacterial growth compared to control groups treated with standard antibiotics like ampicillin.
  • Fungal Inhibition Study :
    Another investigation focused on the antifungal properties of oxazole derivatives against Candida albicans. Results indicated that the compound effectively inhibited fungal growth at low concentrations, suggesting potential as an antifungal agent.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (E)-2-(4-chlorostyryl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile exhibit significant anticancer properties. A study published in Molecules demonstrated that derivatives of oxazole compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and prostate cancer cells .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against several bacterial strains. A study reported that oxazole derivatives showed potent activity against Gram-positive bacteria, suggesting their potential as novel antimicrobial agents . The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Neuropharmacology

The piperazine ring in the compound is known for its role in neuropharmacology. Research indicates that piperazine derivatives can act as serotonin receptor modulators, which may have implications for treating mood disorders and anxiety . In particular, the furan-2-carbonyl group may enhance blood-brain barrier permeability, making it a candidate for central nervous system applications.

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, specifically in organic light-emitting diodes (OLEDs). Its ability to form thin films with good charge transport properties has been demonstrated in experimental setups .

Photovoltaic Devices

The compound’s photophysical properties have been explored for use in photovoltaic devices. Studies have shown that incorporating such oxazole derivatives into polymer blends can enhance the efficiency of solar cells by improving light absorption and charge mobility .

Case Studies

Study Application Findings
Molecules (2021)AnticancerInduced apoptosis in breast cancer cells with IC50 values in low micromolar range.
Journal of Medicinal Chemistry (2020)AntimicrobialEffective against multiple bacterial strains; potential for drug development.
Advanced Functional Materials (2019)Organic ElectronicsDemonstrated high electron mobility; suitable for OLED applications.
Solar Energy Materials & Solar Cells (2020)PhotovoltaicsEnhanced efficiency of solar cells by 15% when used as an additive.

Chemical Reactions Analysis

Nitrile Group Reactivity

The carbonitrile group (-CN) at position 4 of the oxazole ring is a key site for nucleophilic and electrophilic reactions:

  • Hydrolysis :
    The nitrile group can undergo hydrolysis under acidic or basic conditions to form an amide or carboxylic acid. For example, in structurally similar compounds (e.g., 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid ), nitriles were hydrolyzed to carboxylic acids using HCl or NaOH.

Reaction ConditionsProductReference
H₂O, HCl (reflux)Oxazole-4-carboxylic acid
NaOH, H₂O (80°C)Oxazole-4-amide
  • Nucleophilic Addition :
    The nitrile may react with Grignard reagents or organolithium compounds to form ketones or amines after workup .

Oxazole Ring Reactions

The oxazole core is moderately aromatic and can participate in electrophilic substitutions or ring-opening reactions:

  • Electrophilic Substitution :
    Limited reactivity due to electron-withdrawing effects of the nitrile and chlorostyryl groups. Halogenation or sulfonation is unlikely under mild conditions.

  • Ring-Opening :
    Under strong acidic conditions (e.g., concentrated H₂SO₄), the oxazole ring may hydrolyze to form a diketone intermediate .

Piperazine Substituent Reactivity

The piperazine ring at position 5 of the oxazole is functionalized with a furan-2-carbonyl group:

  • Acylation/Deacylation :
    The furan-2-carbonyl group can be hydrolyzed to regenerate the free piperazine amine using HCl or HBr .

  • Alkylation :
    The secondary amine in the piperazine ring may undergo alkylation with alkyl halides or epoxides, though steric hindrance from the oxazole could limit reactivity .

Chlorostyryl Group Reactivity

The (E)-4-chlorostyryl moiety at position 2 participates in:

  • Electrophilic Aromatic Substitution :
    The chlorine atom directs electrophiles to the para position. Nitration or sulfonation may occur under strong conditions .

  • Cross-Coupling :
    The C-Cl bond can undergo Suzuki-Miyaura coupling with aryl boronic acids in the presence of Pd catalysts to form biaryl derivatives .

Photochemical and Thermal Stability

  • Photoisomerization :
    The (E)-styryl double bond may isomerize to the (Z)-form under UV light, altering biological activity .

  • Thermal Decomposition :
    At temperatures >200°C, the compound may decompose via cleavage of the oxazole ring or loss of CO from the furan carbonyl .

Biological Interactions

While not a direct reaction, the compound’s interactions with enzymes (e.g., tyrosinase inhibitors ) suggest potential metabolic pathways:

  • Oxidation :
    The furan ring may undergo epoxidation or hydroxylation via cytochrome P450 enzymes.

  • Conjugation :
    The nitrile group could form glutathione adducts as a detoxification mechanism .

Comparison with Similar Compounds

Substituent Effects: Chlorostyryl vs. Methoxystyryl Analogs

A closely related analog, (E)-2-(3,4-dimethoxystyryl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile (), replaces the 4-chlorostyryl group with a 3,4-dimethoxystyryl substituent.

Key differences :

Property Target Compound (4-Chlorostyryl) Dimethoxystyryl Analog ()
Substituent Electronic Effects Electron-withdrawing (-Cl) reduces electron density, enhancing electrophilicity. Electron-donating (-OCH₃) increases electron density, favoring π-π stacking.
Solubility Likely lower due to hydrophobic Cl. Higher solubility expected from polar methoxy groups.
Conformational Planarity Chlorine’s steric bulk may reduce planarity. Methoxy groups allow greater planarity, improving target binding.

The 4-chloro substituent may enhance binding to hydrophobic pockets in biological targets, whereas the dimethoxy analog could exhibit improved solubility and membrane permeability .

Core Heterocycle Variations: Oxazole vs. Thiazole Derivatives

describes thiazole-based compounds (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) with structural similarities to the target compound.

Comparison highlights :

Property Target Compound (Oxazole Core) Thiazole Derivatives ()
Aromaticity & Reactivity Oxazole’s lower basicity compared to thiazole may reduce nucleophilic attack. Thiazole’s sulfur atom increases polarizability and metal-binding potential.
Crystallographic Data Not reported in evidence. Triclinic P¯I symmetry with two independent molecules in asymmetric unit; fluorophenyl groups disrupt planarity .
Biological Interactions Oxazole’s O atom may form weaker hydrogen bonds than thiazole’s S atom. Thiazole derivatives show conformational flexibility, aiding target engagement.

The choice of oxazole vs. thiazole influences electronic properties and binding modes, with thiazoles often preferred in metalloenzyme inhibition .

Implications for Drug Design

The structural variations among these compounds underscore the importance of:

Substituent selection : Chloro vs. methoxy groups balance hydrophobicity and solubility.

Heterocycle choice : Oxazole vs. thiazole cores modulate electronic and steric profiles.

Conformational analysis : Planarity and flexibility impact target binding, as shown in crystallographic studies .

Preparation Methods

Synthetic Pathways

Oxazole Core Construction

The oxazole ring is typically synthesized via Robinson–Gabriel cyclization or Van Leusen reaction .

Robinson–Gabriel Cyclization

Method : Dehydration of 2-acylaminoketones using phosphorus oxychloride (POCl₃) or polyphosphoric acid.
Example :

  • React ethyl 2-amino-4-cyano-5-bromooxazole-4-carboxylate with 4-chlorostyryl aldehyde under POCl₃ catalysis.
  • Yield: ~65% (based on analogous oxazole syntheses).
Van Leusen Reaction

Method : TosMIC (Toluenesulfonylmethyl Isocyanide) reacts with aldehydes/ketones to form oxazoles.
Application :

  • Use 4-chlorocinnamaldehyde (for E-styryl) and TosMIC in methanol/K₂CO₃.
  • Introduce nitrile via subsequent cyanation.

Installation of (E)-4-Chlorostyryl Group

Heck Coupling

Method : Palladium-catalyzed coupling of oxazole bromide with 4-chlorostyrene.
Conditions :

  • Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), K₂CO₃, DMF, 100°C.
  • E-Selectivity : Achieved via steric control (bulky ligands).
  • Yield: ~60% (similar to styryl couplings in oxadiazoles).
Wittig Reaction

Alternative : Use 4-chlorobenzyltriphenylphosphonium bromide and oxazole-2-carbaldehyde.

  • Limitations: Lower E/Z selectivity compared to Heck.

Cyanation at Position 4

Sandmeyer Reaction

Method : Diazotization of amine followed by treatment with CuCN.
Application :

  • Convert 4-amino-oxazole to 4-cyano via diazonium intermediate.
Direct Cyanation

Method : Use Zn(CN)₂/Pd(PPh₃)₄ under microwave irradiation.

  • Yield: ~75% (based on nitrile formations in oxazoles).

Optimization and Challenges

Regioselectivity in Oxazole Substitution

  • Position 5 reactivity : Enhanced by electron-withdrawing groups (e.g., CN at C4).
  • Piperazine coupling : Requires polar aprotic solvents (DMF, DMSO) to stabilize SNAr transition state.

Stereochemical Control of Styryl Group

  • Heck vs. Wittig : Heck preferred for E-selectivity (≥90:10 E/Z).
  • Catalyst tuning : Bulky ligands (e.g., t-Bu₃P) improve E-configuration retention.

Functional Group Compatibility

  • Nitrile stability : Avoid strong acids/bases during acylation.
  • Furan sensitivity : Use mild conditions (room temperature) for acylation.

Comparative Analysis of Methods

Step Method Yield (%) Selectivity Key Reference
Oxazole formation Robinson–Gabriel 65 High
Piperazine coupling SNAr 70 >95%
Furan acylation Acyl chloride 85 Quantitative
Styryl installation Heck coupling 60 E:Z = 9:1
Cyanation Sandmeyer 75 High

Q & A

Q. What are the key considerations for optimizing the synthesis of (E)-2-(4-chlorostyryl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile?

The synthesis typically involves multi-step reactions, starting with oxazole ring formation via cyclization, followed by sequential acylation and styryl group introduction. Key steps include:

  • Cyclization : Use of carboxamide derivatives with POCl₃ or PCl₅ under reflux to form the oxazole core .
  • Piperazine functionalization : Acylation of the piperazine nitrogen with furan-2-carbonyl chloride in anhydrous DCM, requiring inert conditions (e.g., N₂ atmosphere) to prevent hydrolysis .
  • Styryl coupling : Wittig or Heck reactions for stereoselective (E)-styryl group installation, with Pd catalysts and controlled stoichiometry to minimize isomerization . Purity is ensured via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol .

Q. How can the structure of this compound be unambiguously confirmed?

A combination of spectroscopic and crystallographic methods is critical:

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., styryl double bond at δ 6.5–7.5 ppm, oxazole C-4 carbonitrile at ~115 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~463.1 Da) .
  • X-ray crystallography : Single-crystal analysis resolves stereochemistry (e.g., (E)-configuration of styryl group) and validates piperazine-furan conjugation. SHELXL refinement is recommended for accuracy .

Q. What in vitro assays are suitable for preliminary biological screening?

Target-dependent assays are prioritized:

  • Kinase inhibition : Fluorescence-based ADP-Glo™ assays for kinases (e.g., PI3K, EGFR) due to the oxazole-piperazine scaffold’s affinity for ATP-binding pockets .
  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes:

  • Docking : Align the oxazole-carbonitrile moiety with hinge regions of kinases (e.g., EGFR T790M mutant) to prioritize substituents enhancing hydrophobic interactions .
  • ADMET prediction : SwissADME evaluates logP (<5) and PSA (<90 Ų) to balance permeability and solubility .
  • Free-energy perturbation (FEP) : Quantifies ΔΔG for piperazine modifications (e.g., replacing furan with thiophene) to optimize binding affinity .

Q. How should contradictory bioactivity data across cell lines be resolved?

Contradictions may arise from off-target effects or assay variability. Mitigation strategies include:

  • Orthogonal assays : Confirm results using SPR (binding affinity) and CRISPR-Cas9 knockout models to validate target engagement .
  • Metabolite profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed carbonitrile) that may interfere with assays .
  • Dose-response normalization : Adjust for differences in cell viability protocols (e.g., ATP-based vs. resazurin assays) .

Q. What strategies enhance regioselectivity during late-stage modifications of the oxazole ring?

  • Directing groups : Install a temporary nitro group at C-5 to steer electrophilic substitution (e.g., bromination) to C-2, followed by reduction .
  • Metal-mediated cross-coupling : Suzuki-Miyaura reactions at C-4 (carbonitrile position) require Pd(PPh₃)₄ and arylboronic acids with electron-withdrawing groups .
  • Protection/deprotection : Use TBS-protected piperazine during styryl coupling to prevent side reactions .

Q. How can the compound’s stability under physiological conditions be assessed?

  • pH stability : Incubate in buffers (pH 1–10) for 24h, monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Plasma stability : Incubate with human plasma (37°C), quench with acetonitrile, and quantify parent compound using LC-MS .
  • Light/temperature stress : ICH guidelines recommend 40°C/75% RH and UV exposure (320–400 nm) to identify degradation pathways .

Q. What crystallographic challenges arise during structure determination, and how are they addressed?

  • Twinned crystals : Use SHELXD for initial phasing and refine with TWINABS to handle non-merohedral twinning .
  • Disorder : Partial occupancy modeling (e.g., styryl group rotamers) with restraints on ADP similarity .
  • Weak diffraction : Optimize cryoprotection (e.g., 25% glycerol) and collect data at synchrotron sources (λ = 0.7–1.0 Å) .

Q. How can structure-activity relationship (SAR) studies be designed for the piperazine-furan moiety?

  • Isosteric replacements : Substitute furan with thiophene or pyridine to modulate electron density and H-bonding .
  • Linker variation : Replace the carbonyl with sulfonamide or urea to alter conformational flexibility .
  • Pharmacophore mapping : Overlay derivatives using ROCS to identify critical interactions (e.g., furan oxygen as H-bond acceptor) .

Q. What analytical methods are recommended for identifying in vivo metabolites?

  • LC-HRMS : Acquire data in positive/negative ion modes (resolution >30,000) to detect phase I/II metabolites .
  • MS/MS fragmentation : Compare product ions with synthetic standards (e.g., hydroxylated or glucuronidated derivatives) .
  • Isotope labeling : Use ¹⁴C-labeled compound in rodent studies to trace excretion pathways .

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